Cox-2-IN-8 -

Cox-2-IN-8

Catalog Number: EVT-12555242
CAS Number:
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cox-2-IN-8 involves several key methods that highlight its chemical structure and functional groups. The compound is synthesized through a multi-step process that includes:

  1. Formation of key intermediates: The synthesis often starts with readily available precursors that undergo reactions such as acylation or amination.
  2. Coupling reactions: Utilizing reagents like dicyclohexylcarbodiimide or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride facilitates the formation of amide bonds between carboxylic acids and amines.
  3. Purification: The final product is purified using techniques such as thin-layer chromatography or column chromatography to ensure high purity before biological evaluation .

Technical details surrounding the synthesis include temperature control, reaction times, and solvent choices that optimize yield and purity.

Molecular Structure Analysis

Cox-2-IN-8 features a complex molecular structure characterized by specific functional groups that enhance its pharmacological activity. The compound's molecular formula and weight contribute to its solubility and interaction with biological targets.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: Approximately 342.41 g/mol

The three-dimensional conformation of Cox-2-IN-8 allows it to fit into the active site of cyclooxygenase-2, providing insights into its mechanism of action and selectivity .

Chemical Reactions Analysis

Cox-2-IN-8 participates in several chemical reactions that are crucial for its function as an inhibitor. These reactions include:

  1. Inhibition Mechanism: The binding of Cox-2-IN-8 to COX-2 prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
  2. Reversible Binding: The interactions between Cox-2-IN-8 and COX-2 are generally reversible, allowing for modulation of enzyme activity depending on drug concentration .

Technical details regarding these reactions involve kinetic studies that measure the rate of inhibition and the conditions under which these interactions are optimized.

Mechanism of Action

The mechanism by which Cox-2-IN-8 exerts its inhibitory effects involves several steps:

  1. Binding to Active Site: Cox-2-IN-8 selectively binds to the active site of cyclooxygenase-2, which is larger than that of cyclooxygenase-1 due to specific amino acid residues.
  2. Prevention of Substrate Access: By occupying this site, Cox-2-IN-8 prevents arachidonic acid from accessing the enzyme, thus inhibiting the production of pro-inflammatory mediators.
  3. Selectivity: The structural features of Cox-2-IN-8 facilitate stronger interactions with COX-2 compared to COX-1, minimizing side effects associated with non-selective inhibitors .

Data from various studies indicate that this selectivity is critical for therapeutic efficacy while reducing adverse effects.

Physical and Chemical Properties Analysis

Cox-2-IN-8 exhibits distinct physical and chemical properties relevant to its function as a pharmaceutical agent:

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Relevant analyses often include stability studies under various pH conditions and temperature variations to determine shelf life and storage requirements .

Applications

Cox-2-IN-8 has significant scientific applications primarily in pharmacology and medicinal chemistry:

  1. Anti-inflammatory Research: Used extensively in studies aimed at understanding inflammatory pathways and developing new treatments for conditions such as arthritis.
  2. Drug Development: Serves as a lead compound for synthesizing new selective cyclooxygenase inhibitors with improved efficacy and safety profiles.
  3. Biochemical Studies: Employed in assays to evaluate enzyme inhibition mechanisms and structure-function relationships within cyclooxygenases .
Introduction to Cyclooxygenase-2 Inhibition Research Landscape

Cyclooxygenase-2 (COX-2) is an inducible enzyme central to prostaglandin biosynthesis, serving as a critical mediator in inflammatory responses and tumorigenesis. Its overexpression is documented in diverse pathologies, including rheumatoid arthritis, osteoarthritis, and various malignancies (e.g., colorectal cancer, melanoma, and gastrointestinal carcinomas) [1] [3] [7]. Unlike the constitutively expressed COX-1 isoform, which maintains physiological functions like gastric cytoprotection and platelet aggregation, COX-2 is upregulated by pro-inflammatory cytokines (IL-1β, TNF-α), growth factors, and oncogenic stimuli [1] [4]. This differential regulation positions COX-2 as a high-value target for anti-inflammatory and antineoplastic therapies. Research over the past three decades has focused on developing agents that selectively inhibit COX-2 to circumvent the gastrointestinal toxicity associated with non-selective COX inhibitors [1] [2] [5].

COX-2 as a Therapeutic Target in Inflammatory and Neoplastic Pathologies

COX-2-derived prostaglandins, particularly PGE₂, drive disease progression through multiple mechanisms:

  • Inflammation: PGE₂ amplifies vasodilation, vascular permeability, and immune cell infiltration, sustaining chronic inflammation in arthritis and inflammatory bowel disease [1] [10].
  • Carcinogenesis: In tumor microenvironments, COX-2 promotes angiogenesis via VEGF induction, suppresses apoptosis via Bcl-2 upregulation, and enhances metastatic potential through matrix metalloproteinase (MMP) activation [3] [7] [10]. In melanoma, COX-2 collaborates with PD-L1 to drive T-cell exhaustion and immunotherapy resistance [7].
  • Neurological Disorders: Constitutive COX-2 expression in the brain contributes to neuroinflammation in Alzheimer’s and Parkinson’s diseases [1].

Table 1: Pathological Roles of COX-2 in Select Diseases

Disease CategoryKey COX-2-Mediated MechanismsDownstream Effects
Colorectal CancerPGE₂-EP4 receptor activationβ-catenin stabilization; Cell proliferation
MelanomaMAPK/PI3K pathway activation; PD-L1 upregulationImmune evasion; Metastasis
Rheumatoid ArthritisPGE₂-induced vasodilation; Cytokine productionJoint destruction; Chronic pain
NeurodegenerationROS-NF-κB signaling axisNeuronal apoptosis; Neuroinflammation

Historical Development and Structural Evolution of COX-2 Selective Inhibitors

The development of COX-2-selective inhibitors ("coxibs") originated with the discovery of the COX-2 isoenzyme in 1991 [2] [5]. Dupont’s compound DuP-697 served as the prototype, leading to the synthesis of first-generation coxibs:

  • Celecoxib (1998): Features a pyrazole ring with a sulfonamide moiety (COX-2 IC₅₀: 0.04 µM; Selectivity ratio: 300) [5].
  • Rofecoxib (1999): Incorporates a methylsulfone group (COX-2 IC₅₀: 0.05 µM; Selectivity ratio: 272) [5].

Structural refinements aimed to enhance selectivity by exploiting key differences in the COX-2 active site:

  • A hydrophilic side pocket (due to Val523/Arg513 substitutions) accommodates sulfonamide/sulfone groups [1] [4] [5].
  • Leu384 reorientation in COX-2 enlarges the catalytic channel apex, permitting bulkier scaffolds [5].

Later-generation inhibitors (e.g., Valdecoxib, Parecoxib) optimized pharmacokinetics but faced market withdrawals due to cardiovascular toxicity, highlighting the need for safer variants [6].

Table 2: Evolution of COX-2 Selective Inhibitors

GenerationRepresentative CompoundsCore ScaffoldSelectivity Enhancements
FirstCelecoxib, RofecoxibDiarylheterocycleSulfonamide/sulfone for COX-2 side pocket binding
SecondValdecoxib, ParecoxibIsoxazole/ProdrugImproved oral bioavailability
ThirdCox-2-IN-8Modified pyrazoleEnhanced selectivity; Reduced off-target interactions

Rationale for Novel Molecular Entities in COX-2 Pharmacological Space

Despite clinical successes, first-generation coxibs exhibit limitations:

  • Cardiovascular Risks: Non-selective depression of prostacyclin (PGI₂) in endothelial cells elevates thrombosis risk [2] [6].
  • Incomplete Selectivity: Some inhibitors (e.g., Diclofenac) inhibit COX-1 at therapeutic doses, causing gastric erosion [9].
  • Chemoresistance: Tumors overexpressing COX-2 develop resistance to conventional therapies [7] [10].

Cox-2-IN-8 (chemical structure: C₁₉H₁₉N₃O₄S₂) addresses these gaps through:

  • Enhanced Selectivity: IC₅₀ for COX-2 is 6.585 µM, with selectivity exceeding celecoxib due to optimized interactions with Arg513 and Gln192 in the COX-2 hydrophilic pocket [8].
  • Anti-Inflammatory Efficacy: Oral administration in murine models reduces edema and inflammatory cytokines without ulcerogenic effects at therapeutic doses [8].
  • Oncotherapeutic Potential: Suppresses PGE₂-driven pathways (e.g., PI3K/Akt) in preclinical cancer models [7] [10].

Table 3: Structural and Pharmacological Comparison of Cox-2-IN-8 vs. Celecoxib

ParameterCox-2-IN-8Celecoxib
Chemical FormulaC₁₉H₁₉N₃O₄S₂C₁₇H₁₄F₃N₃O₂S
COX-2 IC₅₀6.585 µM0.04 µM
COX-2/COX-1 SelectivityHigher than celecoxib300-fold
Key Binding ResiduesArg513, His90, Gln192Arg513, His90, Gln192
In Vivo EfficacyPotent anti-inflammatory; Low ulcerogenicityEffective but higher ulcerogenicity

Properties

Product Name

Cox-2-IN-8

IUPAC Name

ethyl 2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C19H19N3O4S2/c1-3-26-17(23)13-27-19-20-18(14-7-5-4-6-8-14)22(21-19)15-9-11-16(12-10-15)28(2,24)25/h4-12H,3,13H2,1-2H3

InChI Key

GXKBPWSKHYUACD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.